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An In-Depth Technical Guide to Aromatic Ketone Isomers of C10H1004

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C10H1004 represents a fascinating subset of aromatic ketones,
compounds that feature a carbonyl group conjugated to an aromatic system. This structural
motif is a cornerstone in medicinal chemistry and materials science, yet the isomeric diversity
encapsulated by this simple formula is vast and often underappreciated. This guide provides a
detailed exploration of the structural elucidation, nomenclature, and chemical significance of
select C10H1004 aromatic ketone isomers. By moving beyond a simple recitation of IUPAC
names, we delve into the logic of isomer deduction, comparative analysis of their spectroscopic
signatures, plausible synthetic pathways, and their potential applications in drug discovery and
chemical research. This document is structured to serve as a practical reference for scientists
engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge
and field-proven insights into this versatile class of molecules.

Introduction: The Isomeric Landscape of C10H1004
Aromatic Ketones

An aromatic ketone is a molecule containing a ketone functional group (C=0) directly attached
to at least one aromatic ring. This arrangement facilitates electronic conjugation between the
carbonyl group and the 1t-system of the ring, profoundly influencing the molecule's chemical
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reactivity, spectroscopic properties, and biological activity. The molecular formula C10H1004,
with a degree of unsaturation of six, allows for a rich variety of structural isomers.

The six degrees of unsaturation are typically accounted for by an aromatic ring (four degrees)
and two additional T-bonds or rings. In the context of an aromatic ketone, one of these is the
carbonyl group, leaving one more to be placed within the substituents. The four oxygen atoms
can be incorporated into a range of functional groups, including hydroxyls, ethers (alkoxy or
methylenedioxy), esters, or carboxylic acids, leading to significant isomeric diversity.

This guide will focus on three structurally distinct and representative isomers, providing their
systematic IUPAC names and a deep dive into their chemical characteristics:

e 1-(3,4-dihydroxyphenyl)butane-1,3-dione (A -diketone)

e 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one (A natural product-related ketone, "Apiole
Ketone")

o Methyl 3-acetyl-4-hydroxybenzoate (A multifunctional aromatic ester)

By examining these specific examples, we can illuminate the principles of nomenclature,
synthesis, and characterization that are broadly applicable across this chemical class.

Isomer Identification and Comparative Analysis

The logical deduction of isomers begins with the molecular formula and the constraints
imposed by the required functional groups. For C10H1004, the presence of a benzene ring
and a ketone group establishes a core structure, and the remaining atoms (C3, Hx, O2) and
the final degree of unsaturation must be arranged around it.
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dot graph IsomerRelationships { layout=neato; node [shape=box, style="rounded,filled",
fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10,
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C10H1004 [label="C10H1004\nAromatic Ketone", pos="0,3!", fillcolor="#F1F3F4",
shape=ellipse];

A [label="Isomer A\n1-(3,4-dihydroxyphenyl)butane-1,3-dione", fillcolor="#EA4335",
fontcolor="#FFFFFF", pos="-3,0!"]; B [label="Isomer B\n1-(7-methoxybenzo[d][1][2]dioxol-5-
ylethan-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-3!"]; C [label="Isomer
C\nMethyl 3-acetyl-4-hydroxybenzoate", fillcolor="#FBBCO05", fontcolor="#202124", pos="3,0!"];

Detailed Isomer Analysis
Isomer A: 1-(3,4-dihydroxyphenyl)butane-1,3-dione
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e |[UPAC Name: 1-(3,4-dihydroxyphenyl)butane-1,3-dione

e Structure and Significance: This molecule is a -diketone, a class of compounds known for
their ability to undergo keto-enol tautomerism and act as bidentate ligands for metal ions.
The 3,4-dihydroxy (catechol) moiety is a common feature in many biologically active natural
products and pharmaceuticals, known for its antioxidant properties and ability to coordinate
with metals. This combination of a catechol ring and a (3-diketone side chain makes it a
highly versatile synthetic intermediate.

o Plausible Synthesis: A common route to aryl 3-diketones is the Claisen condensation
between an appropriate methyl ketone and an ester. For this target, the synthesis would
involve the reaction of 3',4'-dihydroxyacetophenone with an acetate source like ethyl acetate
in the presence of a strong base such as sodium hydride (NaH).[3]

e Spectroscopic Characterization (Predicted):

o IR Spectroscopy: A broad absorption band for the phenolic -OH groups would appear
around 3300-3500 cm~1. Strong C=0 stretching absorptions for the diketone would be
observed between 1680-1720 cm~1 (for the keto form) and around 1600 cm~1 (for the enol
form), often showing complex patterns due to tautomerism and conjugation.[4]

o H NMR Spectroscopy: The spectrum would be complicated by keto-enol tautomerism.

= Aromatic Protons: Three protons on the dihydroxyphenyl ring would appear as complex
multiplets in the & 6.5-7.5 ppm region.

» Side Chain (Keto form): A singlet for the methylene protons (-CH2-) would be expected
around 6 4.1 ppm and a singlet for the terminal methyl group (-CHs) around & 2.3 ppm.

[3]

» Side Chain (Enol form): A singlet for the vinylic proton (-CH=) would appear around &
6.2 ppm, and the terminal methyl group would be slightly shifted to around & 2.1 ppm. A
very broad singlet for the enolic hydroxyl proton would be seen far downfield (& 14-16
ppm) due to strong intramolecular hydrogen bonding.[3]

o 18C NMR Spectroscopy: Carbonyl carbons would resonate significantly downfield, typically
in the & 180-200 ppm range.[4] Aromatic carbons attached to hydroxyl groups would
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appear around o 145-150 ppm, while other aromatic carbons would be in the 4 115-130
ppm range.

Isomer B: 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-
one ("Apiole Ketone")
¢ |[UPAC Name: 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one

 Structure and Significance: This molecule is a derivative of the naturally occurring
phenylpropene, Apiole, found in parsley and celery.[5] Phenylpropenes and their derivatives
are investigated for a wide range of biological activities, including antimicrobial and
anticancer effects.[1][5][6] An apiole derivative, AP-02, has shown efficacy in inhibiting the
growth of colon cancer cells.[5] This ketone, therefore, serves as a key intermediate for
synthesizing analogs and exploring the structure-activity relationships of this important class
of natural products.

o Plausible Synthesis: A logical synthesis starts from the natural product apiole. Apiole can be
isomerized to isoapiole (shifting the double bond into conjugation with the ring) using a base
like potassium hydroxide. Subsequent oxidation of the propenyl group of isoapiole, for
example using potassium permanganate or ozonolysis, would cleave the double bond to
yield the desired acetyl group, thus forming the ketone.

e Spectroscopic Characterization (Predicted):

o IR Spectroscopy: A strong C=0 stretch for the aromatic ketone would be expected around
1670-1690 cm~1. Characteristic C-O stretching bands for the ethers and the
methylenedioxy group would appear in the 1000-1300 cm~1 region.

o 1H NMR Spectroscopy:

= Aromatic Protons: Two singlets would be expected for the two protons on the aromatic
ring, likely in the & 6.5-7.5 ppm range.

» Methylenedioxy Protons (-O-CHz-O-): A characteristic singlet integrating to 2H around &
6.0 ppm.

» Methoxy Protons (-OCHs): A sharp singlet integrating to 3H around 6 3.9 ppm.
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» Acetyl Protons (-COCHs): A sharp singlet integrating to 3H around & 2.5 ppm.

o 13C NMR Spectroscopy: The carbonyl carbon would appear around 6 195-200 ppm. The
methylenedioxy carbon would be near & 101 ppm. The methoxy and acetyl methyl carbons
would be found upfield, around & 55-60 ppm and & 25-30 ppm, respectively. Aromatic
carbons would resonate between 6 105-155 ppm.[4]

Isomer C: Methyl 3-acetyl-4-hydroxybenzoate

o |[UPAC Name: Methyl 3-acetyl-4-hydroxybenzoate

e Structure and Significance: This isomer is a multifunctional compound containing a ketone, a
phenol, and a methyl ester. Such molecules are valuable synthetic intermediates because
each functional group can be selectively modified.[7] For example, the phenol can be
alkylated, the ketone can undergo condensation reactions, and the ester can be hydrolyzed
to a carboxylic acid for amide coupling. This makes it a versatile starting material for building
more complex molecules in drug discovery programs.[7][8]

o Plausible Synthesis: A standard method to introduce an acetyl group ortho to a hydroxyl
group is the Fries rearrangement. The synthesis could start with methyl 4-hydroxybenzoate,
which is first acetylated at the hydroxyl group using acetic anhydride to form methyl 4-
acetoxybenzoate. This intermediate is then treated with a Lewis acid catalyst, such as
aluminum chloride (AICI3), to induce the Fries rearrangement, which migrates the acetyl
group from the oxygen to the carbon at the ortho position (position 3) to yield the final
product.

e Spectroscopic Characterization (Predicted):

o IR Spectroscopy: A broad -OH stretch from 3200-3500 cm~2. Two distinct C=0 stretches:
one for the ester around 1720-1740 cm~* and one for the conjugated ketone around 1650-
1670 cm~1,

o 1H NMR Spectroscopy:

= Aromatic Protons: Three protons on the ring would show a characteristic splitting
pattern. A doublet around & 8.0 ppm (ortho to ester and meta to -OH), a doublet of
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doublets around & 7.8 ppm (ortho to both ester and acetyl), and a doublet around & 7.0
ppm (ortho to -OH and meta to ester).

» Hydroxyl Proton (-OH): A broad singlet, often far downfield (e.g., d 12.5 ppm), indicating
strong intramolecular hydrogen bonding with the adjacent acetyl group.

» Ester Methyl Protons (-COOCHSs): A sharp singlet integrating to 3H around & 3.9 ppm.

» Acetyl Protons (-COCHSs): A sharp singlet integrating to 3H around & 2.6 ppm.

o 13C NMR Spectroscopy: Two carbonyl carbons would be observed: the ester carbonyl
around 6 165-170 ppm and the ketone carbonyl around & 200-205 ppm. The ester methyl
carbon would be near d 52 ppm, and the acetyl methyl carbon near 6 28 ppm. The
aromatic carbon attached to the hydroxyl group would be significantly deshielded (around
0 160 ppm).[9]

Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical
transformations. They are designed as self-validating systems, where successful synthesis can
be confirmed by the spectroscopic characterization methods described.

Protocol 1: Synthesis of Methyl 3-acetyl-4-
hydroxybenzoate (Isomer C) via Fries Rearrangement
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Step 1: Acetylation

Methyl 4-hydroxybenzoate

+ Acetic Anhydride

Reaction at 100°C
Methyl 4-acetoxybenzoate

Step 2: Fries Rearrangement

Methyl 4-acetoxybenzoate
+ AlCI3

Reaction at 160°C

Product Mixture

Step 3: Work-up & Purification

Click to download full resolution via product page

Step 1: Synthesis of Methyl 4-acetoxybenzoate
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e To a 100 mL round-bottom flask, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol).

e Add acetic anhydride (20 mL, 211 mmol) and 2-3 drops of concentrated sulfuric acid as a
catalyst.

e Heat the mixture with stirring in an oil bath at 100°C for 2 hours.

» Allow the reaction to cool to room temperature, then pour it slowly into 200 mL of ice-cold
water with vigorous stirring.

o The white solid precipitate is collected by vacuum filtration, washed thoroughly with cold
water until the filtrate is neutral, and dried in a vacuum oven. This yields methyl 4-
acetoxybenzoate.

Step 2: Fries Rearrangement to Methyl 3-acetyl-4-hydroxybenzoate

e In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place
anhydrous aluminum chloride (AICI3) (12.0 g, 90.0 mmol).

o Heat the flask in an oil bath to 160°C.

o Slowly add molten methyl 4-acetoxybenzoate (from Step 1, ~12.7 g, 65.4 mmol) to the
heated AICIs with vigorous stirring over 30 minutes.

¢ Maintain the reaction mixture at 160-165°C for an additional 1 hour.

» Allow the reaction to cool to about 80°C, then carefully decompose the complex by slowly
adding 100 mL of 10% aqueous HCI while cooling the flask in an ice bath.

o Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and concentrate under reduced pressure.

» Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl
acetate gradient) to afford the pure product.
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Protocol 2: Spectroscopic Analysis of a C10H1004
Isomer

e Sample Preparation:

o NMR: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g.,
CDClIls, DMSO-ds) in a standard NMR tube. Add a small amount of tetramethylsilane
(TMS) as an internal standard if not already present in the solvent.

o IR: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a
KBr pellet if it is a solid.

o Mass Spectrometry (MS): Dissolve a small amount of the sample (~1 mg/mL) in a suitable
volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or
analyze directly for electron ionization (El).

o Data Acquisition:

o Acquire *H NMR, 3C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz
or higher spectrometer.

o Record the IR spectrum over the range of 4000-400 cm™—1.

o Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula via
accurate mass measurement.

o Data Analysis:

o Correlate the observed chemical shifts, integration values, and splitting patterns in the
NMR spectra with the proposed structure.

o Identify key functional group stretches (C=0, O-H, C-O) in the IR spectrum and compare
them to expected values.[4]

o Confirm the molecular weight from the molecular ion peak (M* or [M+H]*) in the mass
spectrum.
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Conclusion

The IUPAC nomenclature provides a systematic framework for naming chemical structures, but
true molecular understanding requires a deeper investigation into the properties and potential
of those structures. The aromatic ketone isomers of C10H1004—exemplified by 1-(3,4-
dihydroxyphenyl)butane-1,3-dione, 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one, and
methyl 3-acetyl-4-hydroxybenzoate—demonstrate remarkable structural and functional
diversity. Each isomer presents a unique profile of reactivity, spectroscopic characteristics, and
potential applications, from versatile synthetic building blocks in medicinal chemistry to
derivatives of biologically active natural products. For the research scientist and drug
development professional, a thorough grasp of these principles is essential for the rational
design and synthesis of novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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